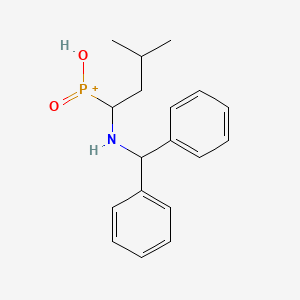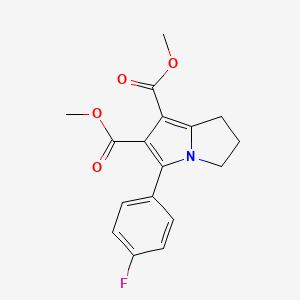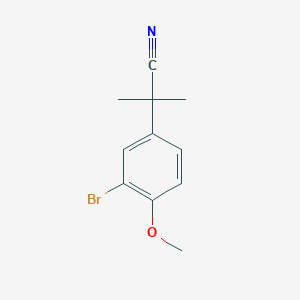
1-(Benzhydrylamino)-3-methylbutylphosphinic acid
Vue d'ensemble
Description
1-(Benzhydrylamino)-3-methylbutylphosphinic acid, also known as 1-BAPA, is a phosphinic acid derivative of the amino acid alanine, and is used in a number of scientific research applications. It is a non-toxic, water-soluble compound that has been used in the synthesis of a variety of compounds, including peptides, proteins, and other biomolecules. 1-BAPA has also been studied for its biochemical and physiological effects on the body, as well as its potential for use in laboratory experiments.
Applications De Recherche Scientifique
1-(Benzhydrylamino)-3-methylbutylphosphinic acid has been used in a number of scientific research applications, including the synthesis of peptides, proteins, and other biomolecules. It has also been used as a reagent in the synthesis of peptide-based drugs, and has been studied for its potential use in drug delivery systems. Additionally, 1-(Benzhydrylamino)-3-methylbutylphosphinic acid has been used in the synthesis of a variety of other compounds, including enzymes and other proteins.
Mécanisme D'action
1-(Benzhydrylamino)-3-methylbutylphosphinic acid acts as a catalyst in the condensation reaction between alanine and 1-benzhydrylphosphinic acid. The reaction is catalyzed by an acid, and the resulting product is a water-soluble compound. Additionally, 1-(Benzhydrylamino)-3-methylbutylphosphinic acid can act as a chelating agent, binding to metal ions such as magnesium and calcium.
Biochemical and Physiological Effects
1-(Benzhydrylamino)-3-methylbutylphosphinic acid has been studied for its potential biochemical and physiological effects on the body. In vitro studies have suggested that 1-(Benzhydrylamino)-3-methylbutylphosphinic acid can act as an antioxidant, and can protect cells from oxidative damage. Additionally, 1-(Benzhydrylamino)-3-methylbutylphosphinic acid has been studied for its potential anti-inflammatory effects, and has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzhydrylamino)-3-methylbutylphosphinic acid has a number of advantages for use in laboratory experiments. It is non-toxic, water-soluble, and can be easily synthesized from alanine and 1-benzhydrylphosphinic acid. Additionally, 1-(Benzhydrylamino)-3-methylbutylphosphinic acid has a high degree of solubility in aqueous solutions, making it ideal for use in a variety of laboratory experiments. However, 1-(Benzhydrylamino)-3-methylbutylphosphinic acid can be difficult to obtain in large quantities, and can be expensive to purchase.
Orientations Futures
1-(Benzhydrylamino)-3-methylbutylphosphinic acid has a number of potential future applications in scientific research. It could be used as a chelating agent to bind to metal ions such as magnesium and calcium, and could be used to develop new drugs or drug delivery systems. Additionally, 1-(Benzhydrylamino)-3-methylbutylphosphinic acid could be used to synthesize a variety of compounds, including enzymes and other proteins. Additionally, 1-(Benzhydrylamino)-3-methylbutylphosphinic acid could be studied for its potential use in cancer therapy, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, 1-(Benzhydrylamino)-3-methylbutylphosphinic acid could be studied for its potential to act as an antioxidant, and could be used to develop new drugs to protect cells from oxidative damage. Finally, 1-(Benzhydrylamino)-3-methylbutylphosphinic acid could be studied for its potential to reduce inflammation and pain, and could be used to develop new drugs to treat a variety of conditions.
Propriétés
IUPAC Name |
[1-(benzhydrylamino)-3-methylbutyl]-hydroxy-oxophosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO2P/c1-14(2)13-17(22(20)21)19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-19H,13H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAVNMDWWWTIIZ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(NC(C1=CC=CC=C1)C2=CC=CC=C2)[P+](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzhydrylamino)-3-methylbutylphosphinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037804.png)

![2-Amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3037808.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037809.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037810.png)
![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3037812.png)
![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)





![2-[(3-Chlorobenzyl)amino]acetonitrile](/img/structure/B3037825.png)